Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate
Overview
Description
Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the pentafluorophenyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These effects on the pathways lead to downstream effects that contribute to their therapeutic potential.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate are not detailed in the available resources. These properties are crucial in determining the bioavailability of the compound. It is known that the compound is harmful if swallowed and may cause respiratory irritation , indicating that its absorption and distribution could have significant effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . These precautions suggest that the compound’s action can be influenced by factors such as air quality, temperature, and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate typically involves the reaction of 1-methyl-1H-indole-7-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced indole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Scientific Research Applications
Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 1H-indole-7-carboxylate
- 1-Methyl-1H-indole-7-carboxylate
- Pentafluorophenyl indole-7-carboxylate
Uniqueness
Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is unique due to the presence of both the pentafluorophenyl group and the 1-methyl substitution on the indole ring. This combination enhances the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-methylindole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO2/c1-22-6-5-7-3-2-4-8(14(7)22)16(23)24-15-12(20)10(18)9(17)11(19)13(15)21/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOKRSIJVAQHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640447 | |
Record name | Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-96-7 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941716-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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